molecular formula C13H10N4O2 B2973471 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile CAS No. 906214-85-5

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile

Cat. No.: B2973471
CAS No.: 906214-85-5
M. Wt: 254.249
InChI Key: FUPNRVCRPRAGGD-UHFFFAOYSA-N
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Description

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile is a chemical compound with the molecular formula C13H10N4O2 and a molecular weight of 254.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile typically involves the reaction of 2-nitrobenzonitrile with pyridin-3-ylmethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-Nitrobenzonitrile

  • Pyridin-3-ylmethylamine

  • Other nitro-substituted benzene derivatives

Properties

IUPAC Name

5-nitro-2-(pyridin-3-ylmethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-7-11-6-12(17(18)19)3-4-13(11)16-9-10-2-1-5-15-8-10/h1-6,8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPNRVCRPRAGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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